3-Methyldodecanal chemical properties and structure
3-Methyldodecanal chemical properties and structure
The following is an in-depth technical guide on 3-Methyldodecanal , designed for researchers and drug development professionals.
CAS Registry Number: 10522-20-0 Molecular Formula: C₁₃H₂₆O Class: Branched-Chain Aliphatic Aldehyde[1]
Executive Summary
3-Methyldodecanal is a semi-linear, branched-chain aldehyde identified as a trace volatile component in Citrus bergamia (Bergamot) and other citrus essential oils.[1][2] Unlike its straight-chain analog (dodecanal) or its commercially ubiquitous isomer (2-methyldodecanal or MNA), 3-methyldodecanal occupies a niche structural space.[1] It serves as a critical model for investigating Structure-Odor Relationships (SOR) and the steric constraints of Olfactory Receptors (GPCRs).
For the drug development scientist, 3-methyldodecanal represents a lipophilic ligand capable of modulating specific Class A GPCRs (Olfactory Receptors). Its metabolic profile—governed by the C3-methyl branch—offers insights into lipid peroxidation byproducts and the stability of aldehyde pharmacophores in vivo.
Chemical Identity & Structural Analysis[1][3][4][5]
Molecular Architecture
The molecule features a twelve-carbon backbone with a methyl substitution at the C3 position. This branching introduces a chiral center at C3, resulting in two enantiomers: (R)-3-methyldodecanal and (S)-3-methyldodecanal.[1] In natural citrus extracts, it typically exists as a scalemic mixture, whereas industrial hydroformylation routes yield racemics.
| Property | Value |
| IUPAC Name | 3-Methyldodecanal |
| CAS Number | 10522-20-0 |
| Molecular Weight | 198.35 g/mol |
| Exact Mass | 198.1984 Da |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| Boiling Point | ~255°C (at 760 mmHg) |
| Density | ~0.83 g/cm³ |
Stereochemical Implications
The C3-methyl group creates a specific steric volume that differentiates it from the C2-substituted "MNA" (2-methyldodecanal).[1]
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C2-Substitution (MNA): Sterically protects the carbonyl from nucleophilic attack and oxidation.
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C3-Substitution (3-Methyldodecanal): Provides less steric protection to the carbonyl but significantly alters the hydrophobic binding footprint in the receptor pocket.
Synthetic Routes & Manufacturing[1][6]
Industrial Pathway: Hydroformylation (Oxo Process)
Industrial production typically involves the hydroformylation of C12 olefins (dodecenes). This process yields a mixture of isomers.[3][4]
-
Feedstock: 1-Dodecene or internal dodecenes.
-
Catalyst: Rhodium or Cobalt complexes.
-
Outcome: A mixture of n-tridecanal (linear), 2-methyldodecanal (branched), and 3-methyldodecanal (branched).[1]
-
Purification: Fractional distillation is required to isolate the 3-methyl isomer, though it is often left in technical grade mixtures for cost efficiency.
Laboratory Scale: Targeted Synthesis
For research requiring high purity (>98%), a targeted oxidation of the corresponding alcohol is the gold standard.
Protocol: PCC Oxidation of 3-Methyldodecanol
-
Precursor: 3-Methyldodecanol (synthesized via Grignard reaction of methylmagnesium bromide with dodecene oxide or similar chain-extension logic).[1]
-
Reagent: Pyridinium Chlorochromate (PCC).
-
Solvent: Dichloromethane (DCM).
Analytical Profiling
Accurate identification relies on distinguishing the 3-methyl isomer from the 2-methyl isomer.
Mass Spectrometry (GC-MS)
The fragmentation pattern is distinct due to the McLafferty rearrangement.
-
Molecular Ion (M+): m/z 198 (often weak).
-
Base Peak: Typically m/z 43 or 57 (alkyl chain).
-
Diagnostic Fragments:
-
M-18: Loss of water (m/z 180).
-
M-44: Loss of acetaldehyde unit (characteristic of aldehydes, but modified by branching).
-
McLafferty Rearrangement: In 3-methyl aldehydes, the gamma-hydrogen transfer is sterically influenced.[1] Expect fragments at m/z 58 or m/z 72 depending on the precise cleavage relative to the methyl branch.
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Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
-
δ 9.75 ppm (1H, t, J=2 Hz): Aldehyde proton. Note the triplet splitting due to the adjacent -CH₂- group (C2). Contrast: 2-Methyldodecanal would show a doublet here.[1]
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δ 2.3-2.4 ppm (2H, m): Methylene protons at C2 (alpha to carbonyl).
-
δ 0.95 ppm (3H, d, J=6.5 Hz): Methyl group at C3.
-
δ 1.26 ppm (broad s): Bulk methylene chain.
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δ 0.88 ppm (3H, t): Terminal methyl.
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Biological Interface: Olfactory Receptors (GPCRs)[8][9]
3-Methyldodecanal acts as a ligand for specific Olfactory Receptors (ORs), which are Class A GPCRs.
Mechanism of Action
Upon binding to the orthosteric site of the OR in the olfactory epithelium, the molecule triggers a cAMP-mediated cascade. The C3-methyl group likely imposes a "shape cutoff," preventing binding to receptors strictly tuned for linear aldehydes (like OR2T11), while activating broadly tuned receptors.
Signaling Pathway
The transduction mechanism follows the canonical cAMP pathway.
Toxicology & Metabolism[1]
-
Metabolic Fate: Aldehydes are rapidly oxidized to their corresponding carboxylic acids by Aldehyde Dehydrogenases (ALDH).
-
Reaction: 3-Methyldodecanal → 3-Methyldodecanoic acid.[1]
-
Beta-Oxidation:[1] The resulting acid undergoes beta-oxidation. The methyl branch at C3 poses a "metabolic block" after the first cycle, requiring alpha-oxidation or specific isomerase activity to proceed, potentially increasing the half-life compared to linear analogs.
-
-
Safety: As a Class I Cramer compound (simple structure, low toxicity), it is generally regarded as safe (GRAS) at trace levels found in foods/fragrances.
Experimental Protocol: Isolation & Purification
Objective: Isolate an enriched fraction of 3-methyldodecanal from a crude hydroformylation mixture (synthetic) or essential oil (natural).
Reagents:
-
Crude Aldehyde Mixture[1]
-
Sodium Bisulfite (saturated aqueous solution)
-
Sodium Carbonate (10%)
-
Magnesium Sulfate (anhydrous)
Step-by-Step Methodology:
-
Bisulfite Adduct Formation:
-
In a 500 mL flask, combine 50 mL of crude aldehyde mixture with 100 mL of saturated Sodium Bisulfite solution.
-
Stir vigorously for 4 hours at 0°C. Sterically unhindered aldehydes (n-dodecanal) form adducts rapidly. The branched 3-methyldodecanal forms adducts slower than linear but faster than 2-methyl isomers.[1] Note: This kinetic resolution is imperfect but useful.
-
-
Washing:
-
Filter the white precipitate (bisulfite adducts).
-
Wash the precipitate with diethyl ether to remove non-aldehyde impurities (hydrocarbons, alcohols).
-
-
Regeneration:
-
Suspend the solid adduct in 100 mL of water.
-
Slowly add 10% Sodium Carbonate solution until pH > 10. The adduct decomposes, releasing the free aldehyde.
-
Critical Step: If performing kinetic separation, regenerate fractions sequentially over time.
-
-
Extraction:
-
Extract the aqueous mixture with Diethyl Ether (3 x 50 mL).
-
Dry the organic layer over Magnesium Sulfate.
-
Concentrate under reduced pressure.
-
-
Final Purification:
-
Perform fractional vacuum distillation.
-
Target: Collect fractions boiling at ~110-115°C at 0.5 mmHg (estimated). Verify fractions via GC-MS looking for the diagnostic McLafferty fragment (m/z 58/72).
-
References
-
National Institute of Technology and Evaluation (NITE). (2023). Chemical Risk Information Platform (NITE-CHRIP): 3-Methyldodecanal (CAS 10522-20-0).[1][7] Retrieved from [Link]
-
Gonzalez-Mas, M. C., et al. (2019).[2][8][9][10] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science.[10] Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 3-Methyldodecanal.[1][7][4][10][11] National Library of Medicine. Retrieved from [Link]
- Bedoukian Research. (2006). Synthetic Pheromone Compositions and Methods (Patent Context for Methyl-Branched Aldehydes).
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